molecular formula C20H23N5O2 B12237157 1-(3,4-dimethylphenyl)-5-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrrolidine-3-carboxamide

1-(3,4-dimethylphenyl)-5-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrrolidine-3-carboxamide

Cat. No.: B12237157
M. Wt: 365.4 g/mol
InChI Key: HSJWDGYRVNHSLH-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-5-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the pyrazine group, and the final coupling to form the carboxamide. Common synthetic routes may include:

    Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrazine Group: This step may involve nucleophilic substitution or other suitable reactions to attach the pyrazine moiety.

    Coupling to Form Carboxamide: The final step involves coupling the intermediate compounds to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethylphenyl)-5-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(3,4-dimethylphenyl)-5-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the development of new materials, catalysts, or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-5-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3,4-dimethylphenyl)-5-oxo-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-5-oxo-N-(1-pyrazin-2-ylazetidin-3-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H23N5O2/c1-13-3-4-17(7-14(13)2)25-10-15(8-19(25)26)20(27)23-16-11-24(12-16)18-9-21-5-6-22-18/h3-7,9,15-16H,8,10-12H2,1-2H3,(H,23,27)

InChI Key

HSJWDGYRVNHSLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3CN(C3)C4=NC=CN=C4)C

Origin of Product

United States

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